Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring multiple functional groups: a methyl ester at position 3, a tert-butoxy oxoethyl group at position 1, and a 5-oxo (lactam) ring. This structure suggests its utility as a synthetic intermediate, particularly in medicinal chemistry for constructing bioactive molecules. The tert-butoxy group acts as a protective moiety, enhancing stability during reactions .
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-6-8(5-9(13)14)11(16)17-4/h8H,5-7H2,1-4H3 |
InChI Key |
DFWKPTXASLZXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC(CC1=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The oxoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Pyrrolidine/Pyridine Derivatives with tert-Butyl Groups
Several analogs share the tert-butyl protection motif but differ in core structure and substituents:
- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Molecular Formula: C₁₈H₂₅BrN₂O₅ (inferred from ). Key Features: A pyridine ring with bromo and methoxy substituents, linked to a pyrrolidine via an ether bond. Applications: Serves as a halogenated building block for Suzuki-Miyaura couplings .
- 5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate (): Molecular Formula: C₁₃H₉ClF₃NO₂ (reported in ). Key Features: A dihydropyridine scaffold with bromo and trifluoromethyl-chloro substituents. The electron-withdrawing Cl/F groups significantly alter reactivity and metabolic stability compared to the target compound’s pyrrolidine core .
Functional Group Variations
- Methoxy vs. Methyl Ester Groups: Methoxy groups (e.g., in ) enhance solubility in polar solvents, whereas methyl esters (as in the target compound) are more reactive toward hydrolysis or aminolysis .
Key Research Findings
- Stability : The tert-butoxy group in the target compound provides moderate protection against nucleophilic attack, outperforming acetyl but underperforming compared to TBDMS .
- Reactivity : Bromo-substituted analogs () exhibit higher reactivity in cross-coupling reactions, while halogen-free derivatives (like the target) are preferred for stepwise functionalization .
- Solubility : The 5-oxo pyrrolidine core enhances aqueous solubility compared to fully aromatic pyridine analogs, making it advantageous for biological assays .
Biological Activity
Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound notable for its unique pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer effects and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅NO₃, characterized by a five-membered nitrogen-containing ring that contributes significantly to its biological activity. The presence of the tert-butoxy group enhances solubility and stability, making it suitable for various applications in drug development.
Synthesis Methods
The synthesis of this compound typically involves several steps, including reactions with Grignard reagents and other organic transformations. Notably, one method includes the reaction of tert-butyl 2-oxopyrrolidine-1-carboxylate with a Grignard reagent under controlled conditions.
Anticancer Activity
Recent studies have explored the anticancer potential of related pyrrolidine derivatives. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown significant cytotoxicity against A549 human pulmonary cancer cells. These studies indicate that structural modifications can enhance anticancer activity, suggesting that this compound may exhibit similar properties .
Table 1: Anticancer Activity of Pyrrolidine Derivatives Against A549 Cells
| Compound Name | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| Compound 1 | 50 | 63.4 |
| Compound 2 | 25 | 21.2 |
| Methyl Ester | >100 | Not significant |
Antimicrobial Properties
In addition to anticancer activity, there are indications that compounds with similar structures may possess antimicrobial properties. For example, some derivatives have demonstrated effectiveness against Gram-positive bacteria and drug-resistant fungi. The screening of such compounds typically utilizes broth microdilution techniques to determine minimum inhibitory concentrations (MIC) against various pathogens .
Case Study 1: Anticancer Screening
A study investigating the effects of pyrrolidine derivatives on A549 cells revealed that specific substitutions significantly affected cell viability. The study found that compounds with a 3,5-dichloro substitution exhibited enhanced anticancer activity, reducing cell viability to as low as 21.2% compared to controls . This suggests that structural modifications in this compound could similarly influence its effectiveness.
Case Study 2: Antimicrobial Testing
A separate investigation into antimicrobial effects highlighted that certain pyrrolidine derivatives showed promising results against multidrug-resistant pathogens. The compounds were tested against a panel of WHO-priority bacterial strains, with varying degrees of success noted in their MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
